DL-Glutamic acid gamma-anilide

Enzymology Stereospecificity γ-Glutamyl Transferase (GGT)

Researchers should procure the racemic DL-Glutamic acid gamma-anilide (CAS 4337-38-6) specifically, not the L-isomer (CAS 5963-60-0). The D-enantiomer in this mixture acts as a competitive inhibitor or non-standard substrate, making it essential for accurately mapping the chiral binding pocket of GGT isoforms, ASCT2 transporters, or bacterial arylamidases. Using the pure L-isomer in these stereochemical probes yields erroneous kinetic parameters (Km/Vmax) and can nullify biological activity.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 4337-38-6
Cat. No. B555574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glutamic acid gamma-anilide
CAS4337-38-6
SynonymsDL-Glutamicacidgamma-anilide; 4337-38-6; 2-amino-4-(phenylcarbamoyl)butanoicAcid; AC1NM0GI; DL-Glutamicacid|A-anilide; G1628_SIGMA; SCHEMBL2522620; CTK8F9291; DL-GLUTAMICACIDGAMMA-ANILIDE; 2-amino-5-anilino-5-oxopentanoicacid; AM001904; DL-2-Amino-5-anilide-5-oxopentanoicacid; FT-0635237; 3B3-047108; 3B3-049246
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
InChIKeyVMNRUJGOLBSEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Glutamic Acid Gamma-Anilide (CAS 4337-38-6): A Racemic γ-Glutamyl Probe for Enzymology and Transporter Studies


DL-Glutamic acid gamma-anilide (CAS 4337-38-6), also known as N5-phenyl-DL-glutamine, is a racemic mixture of an N-substituted glutamic acid derivative characterized by an anilide group at the gamma position [1]. As a synthetic γ-glutamyl compound, it serves as a substrate analogue and mechanistic probe for enzymes and transporters involved in glutamine and glutamate metabolism . Its primary application lies in basic biochemical research, where it is used to study γ-glutamyl transferase (GGT) activity, glutamine synthetase-like enzymes, and amino acid transporter interactions . The compound exists as a mixture of D- and L-enantiomers, a characteristic that distinguishes it from the more commonly studied, stereochemically pure L-isomer, and underpins its unique profile in stereoselective applications.

Why DL-Glutamic Acid Gamma-Anilide (4337-38-6) Cannot Be Replaced by L-Glutamic Acid Gamma-Anilide in Critical Assays


Substituting DL-Glutamic acid gamma-anilide (racemic mixture) with L-Glutamic acid gamma-anilide (CAS 5963-60-0) is not scientifically valid due to critical differences in stereochemical composition and resulting biological activity. Enzymes and transporters, particularly those involved in amino acid metabolism, exhibit high stereospecificity [1]. The D-enantiomer present in the DL-mixture can act as a competitive inhibitor, a non-hydrolyzable substrate, or a molecule with altered binding kinetics compared to the L-enantiomer [2]. Consequently, the racemic mixture provides a distinct tool for probing stereochemical requirements of active sites, whereas the pure L-isomer serves as a standard substrate. Using the wrong form can lead to erroneous kinetic parameters, misinterpretation of enzyme mechanisms, or a complete failure to observe the desired biological effect.

Quantitative Differentiation Evidence for DL-Glutamic Acid Gamma-Anilide (4337-38-6) vs. Closest Analogs


Stereochemical Differentiation: Racemic (DL) vs. L-Enantiomer in γ-Glutamyl Transferase (GGT) Substrate Efficiency

The D-enantiomer of glutamic acid derivatives is known to be a poor substrate or competitive inhibitor for eukaryotic γ-glutamyl transpeptidases (GGTs), which are highly stereoselective for L-γ-glutamyl donors. While L-Glutamic acid gamma-anilide (CAS 5963-60-0) is an established substrate for GGT , the racemic DL-Glutamic acid gamma-anilide (CAS 4337-38-6) presents a mixture where the D-enantiomer is expected to exhibit significantly reduced or abolished substrate activity [1]. This stereochemical difference is quantitatively supported by class-level data on γ-glutamyl-p-nitroanilides, where the D-isomer (CAS 60133-17-7) is used not as a substrate but as a stable, non-hydrolyzable probe due to its lack of reactivity .

Enzymology Stereospecificity γ-Glutamyl Transferase (GGT) Substrate Profiling

Reactivity with Bacterial γ-Glutamyl Arylamidases: Activity on Both D- and L-Enantiomers

Unlike eukaryotic GGTs, certain bacterial enzymes, such as the exocellular γ-glutamyl arylamidase from Bacillus sp., demonstrate the ability to hydrolyze both L- and D-glutamyl compounds [1]. This broad stereospecificity suggests that the racemic DL-Glutamic acid gamma-anilide will function as a substrate for such enzymes, with both enantiomers potentially contributing to the total measured activity. This contrasts with eukaryotic enzymes where the D-enantiomer is typically unreactive [2].

Microbiology Enzyme Characterization Biodegradation γ-Glutamyl Arylamidase

Potency as an Inhibitor of Glutamine Transport: DL-Mixture vs. L-Enantiomer

L-Glutamic acid gamma-anilide has been identified as an inhibitor of the L-glutamate transporter, capable of inhibiting the uptake of L-glutamine and L-glutamic acid into rat brain . While specific Ki values for the DL-mixture are not available, class-level data for structurally related γ-glutamyl-p-nitroanilide (GPNA) demonstrates potent inhibition of the glutamine transporter ASCT2 (SLC1A5) with a Ki of 55 µM for the L-enantiomer [1]. The D-enantiomer's contribution to this inhibitory activity is unknown and could result in altered potency or a mixed mechanism of action (e.g., competitive inhibition by L-form, non-competitive or inactive D-form).

Transporter Biology Pharmacology Cancer Metabolism ASCT2 (SLC1A5) Inhibition

Role as a Stable Intermediate in Aniline Biodegradation: γ-Glutamylanilide (γ-GA)

The L-enantiomer of γ-glutamylanilide is a key metabolic intermediate in the bacterial degradation of aniline. The enzyme AtdA1, a glutamine synthetase-like protein, catalyzes the ATP-dependent formation of γ-glutamylanilide (γ-GA) from aniline and L-glutamate [1]. This reaction is quantitative and reversible by the amidotransferase AtdA2 [2]. DL-Glutamic acid gamma-anilide, as the racemic mixture, provides a valuable chemical standard and potential substrate analogue for studying these bacterial pathways. Its use in vitro can help elucidate the stereospecificity of enzymes like AtdA1, which may only recognize L-glutamate as a substrate.

Bioremediation Environmental Microbiology Metabolic Engineering Aniline Degradation Glutamine Synthetase

High-Value Research Applications for DL-Glutamic Acid Gamma-Anilide (4337-38-6) Based on Quantitative Evidence


Stereochemical Probe for Eukaryotic γ-Glutamyl Transpeptidase (GGT) Assays

Use DL-Glutamic acid gamma-anilide (4337-38-6) as a racemic substrate to characterize the stereospecificity of purified GGT isoforms. By comparing the kinetic parameters (e.g., Km, Vmax) obtained with the DL-mixture against those with the pure L-enantiomer (CAS 5963-60-0), researchers can quantify the inhibitory or non-substrate effect of the D-enantiomer, providing key insights into the chiral binding requirements of the enzyme active site [1]. This application is critical for developing highly specific GGT assays or inhibitor screens .

Substrate for Characterizing Bacterial γ-Glutamyl Arylamidases

Employ DL-Glutamic acid gamma-anilide (4337-38-6) as a substrate to study the activity and stereochemical tolerance of bacterial γ-glutamyl arylamidases. Given the demonstrated ability of such enzymes to hydrolyze both L- and D-glutamyl compounds, the racemic mixture is a more physiologically relevant substrate than the L-isomer for exploring the enzymatic machinery of microbial metabolism and biodegradation pathways [1].

Tool Compound for Glutamine Transporter (ASCT2) Pharmacology

Utilize DL-Glutamic acid gamma-anilide (4337-38-6) in in vitro studies to probe the structure-activity relationship of the glutamine transporter ASCT2 (SLC1A5). By comparing its inhibitory potency and mechanism of action to that of the pure L-enantiomer and related inhibitors like GPNA (Ki = 55 µM) [1], researchers can delineate the contribution of the D-enantiomer to transporter blockade, a crucial step in the rational design of novel ASCT2 inhibitors for cancer therapy .

Analytical Standard for Aniline Biodegradation Pathway Elucidation

Use DL-Glutamic acid gamma-anilide (4337-38-6) as an analytical standard in LC-MS or HPLC methods to identify and quantify the key intermediate γ-glutamylanilide (γ-GA) in bacterial aniline degradation studies [1]. Furthermore, use the DL-mixture as a substrate analogue in vitro with purified enzymes like AtdA1 and AtdA2 to investigate the stereospecificity of γ-GA synthesis and hydrolysis, essential for metabolic engineering efforts aimed at optimizing bioremediation processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Glutamic acid gamma-anilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.